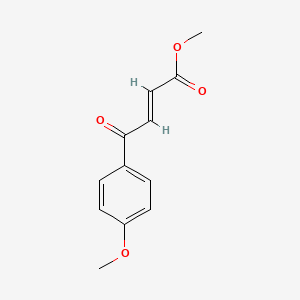

1,5-dimethyl (2E)-pent-2-enedioate, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dimethyl (2E)-pent-2-enedioate, trans, also known as 1,5-dimethyl-2-pentene-2-dioate and trans-2-pentene-2-dioic acid, is a dicarboxylic acid that is used in various scientific research applications. It is an important intermediate for the production of polymers, polyesters, and polyamides. It is also used in the synthesis of pharmaceuticals, flavors, and fragrances.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The indole moiety, which is structurally similar to “1,5-dimethyl (2E)-pent-2-enedioate, trans”, is present in many compounds possessing various biomedical applications. Synthetic drug molecules often contain an indole nucleus as part of their pharmacophore structure, aiding in the binding to the residues of the target site . This suggests that “1,5-dimethyl (2E)-pent-2-enedioate, trans” could be explored for its potential in drug development, particularly in the synthesis of compounds with high affinity to specific biological targets.

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, “1,5-dimethyl (2E)-pent-2-enedioate, trans” could be investigated for its efficacy as an antiviral agent, potentially contributing to the treatment of viral infections.

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory properties. The structural similarity of “1,5-dimethyl (2E)-pent-2-enedioate, trans” to these derivatives may imply its use in developing anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Research

The indole scaffold is found in many anticancer agents. Research into “1,5-dimethyl (2E)-pent-2-enedioate, trans” could lead to the discovery of new anticancer drugs, especially if it demonstrates the ability to bind with high affinity to cancer cell receptors .

Antioxidant Potential

Indole derivatives have been recognized for their antioxidant properties. “1,5-dimethyl (2E)-pent-2-enedioate, trans” could be studied for its potential as an antioxidant, which might be useful in preventing oxidative stress-related diseases .

Catalysis in Organic Synthesis

Imidazoles, which share a similar heterocyclic structure to “1,5-dimethyl (2E)-pent-2-enedioate, trans”, are utilized in a diverse range of applications, including catalysis in organic synthesis . This suggests that “1,5-dimethyl (2E)-pent-2-enedioate, trans” could serve as a catalyst or a building block in the synthesis of complex organic molecules.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2E)-pent-2-enedioate, trans involves the condensation of two molecules of acetic acid with one molecule of methyl vinyl ketone, followed by dehydration and reduction.", "Starting Materials": [ "Acetic acid", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix acetic acid and methyl vinyl ketone in the presence of sulfuric acid catalyst.", "Step 2: Heat the mixture to 60-70°C for 2-3 hours to allow for condensation.", "Step 3: Cool the mixture and add sodium hydroxide to neutralize the sulfuric acid.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Remove the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in methanol and add sodium borohydride.", "Step 7: Stir the mixture at room temperature for 2-3 hours to reduce the double bond.", "Step 8: Quench the reaction with water and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure product." ] } | |

CAS-Nummer |

41527-39-3 |

Produktname |

1,5-dimethyl (2E)-pent-2-enedioate, trans |

Molekularformel |

C7H10O4 |

Molekulargewicht |

158.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.